ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE
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Overview
Description
ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE is an organic compound with a complex structure that includes a pyrimidine ring substituted with amino, bromo, and methyl groups, as well as an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino, bromo, and methyl substituents. The final step involves the formation of the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. This allows for efficient and consistent production while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, is also becoming increasingly common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL derivatives: These compounds share the same core structure but differ in the nature and position of substituents.
Thiazole derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
ETHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
ethyl 2-(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2S/c1-3-15-6(14)4-16-8-7(10)5(2)12-9(11)13-8/h3-4H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOSKGHVFJCJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1Br)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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